8-Bromo-2,7-dimethylquinazolin-4-amine
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Overview
Description
8-Bromo-2,7-dimethylquinazolin-4-amine is a chemical compound with the molecular formula C10H10BrN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,7-dimethylquinazolin-4-amine typically involves the bromination of 2,7-dimethylquinazolin-4-amine. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,7-dimethylquinazolin-4-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
8-Bromo-2,7-dimethylquinazolin-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-2,7-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline core play crucial roles in its binding affinity and biological activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylquinazolin-4-amine: Lacks the bromine atom, which can affect its reactivity and biological activity.
8-Chloro-2,7-dimethylquinazolin-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and applications.
Uniqueness
8-Bromo-2,7-dimethylquinazolin-4-amine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C10H10BrN3 |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-2,7-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C10H10BrN3/c1-5-3-4-7-9(8(5)11)13-6(2)14-10(7)12/h3-4H,1-2H3,(H2,12,13,14) |
InChI Key |
ULGKKIMZMTTWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC(=N2)C)N)Br |
Origin of Product |
United States |
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